silane CAS No. 61628-46-4](/img/structure/B14594329.png)
[2-(Chloromethyl)-3-methyloxiran-2-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-methyloxiran-2-ylsilane: is a chemical compound that features a unique combination of an epoxide ring and a trimethylsilyl group. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of the chloromethyl group and the epoxide ring makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-methyloxiran-2-ylsilane typically involves the reaction of trimethylsilyl chloride with an appropriate epoxide precursor. One common method includes the reaction of trimethylsilyl chloride with 2-(chloromethyl)-3-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Epoxide Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of various functionalized products. This can be achieved under both acidic and basic conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols, etc.
Catalysts: Lewis acids (e.g., BF3) or bases (e.g., NaOH).
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, reaction with an amine might yield an amino alcohol, while reaction with an alcohol could produce a diol.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(Chloromethyl)-3-methyloxiran-2-ylsilane) is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives could potentially be explored for their biological activity, particularly in drug development.
Industry: In the materials science industry, this compound can be used in the synthesis of silane-modified polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action for 2-(Chloromethyl)-3-methyloxiran-2-ylsilane) primarily involves its reactivity towards nucleophiles. The chloromethyl group can undergo nucleophilic substitution, while the epoxide ring can be opened by nucleophiles. These reactions are facilitated by the electron-withdrawing effect of the trimethylsilyl group, which stabilizes the transition state and makes the compound more reactive.
Comparison with Similar Compounds
(Chloromethyl)trimethylsilane: Similar in structure but lacks the epoxide ring.
2-(Trimethylsilyl)ethoxymethyl chloride: Contains a similar trimethylsilyl group but with different functional groups.
2-(Chloromethyl)allyl-trimethylsilane: Features an allyl group instead of an epoxide ring.
Uniqueness: The unique combination of the chloromethyl group, epoxide ring, and trimethylsilyl group in 2-(Chloromethyl)-3-methyloxiran-2-ylsilane) makes it particularly versatile in organic synthesis. Its ability to undergo both nucleophilic substitution and epoxide ring-opening reactions sets it apart from other similar compounds.
Properties
CAS No. |
61628-46-4 |
|---|---|
Molecular Formula |
C7H15ClOSi |
Molecular Weight |
178.73 g/mol |
IUPAC Name |
[2-(chloromethyl)-3-methyloxiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C7H15ClOSi/c1-6-7(5-8,9-6)10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
TWNTXDDWHXZHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(CCl)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)
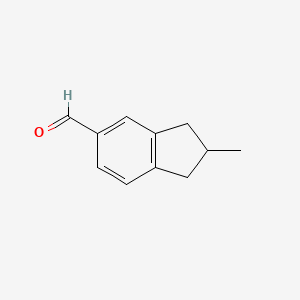
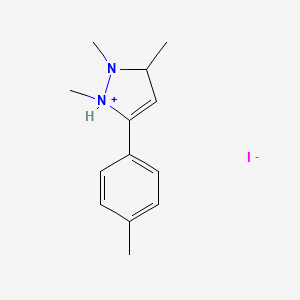
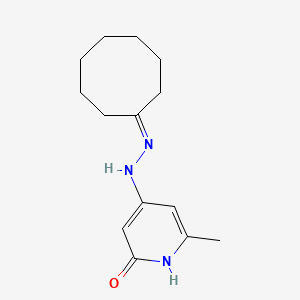
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
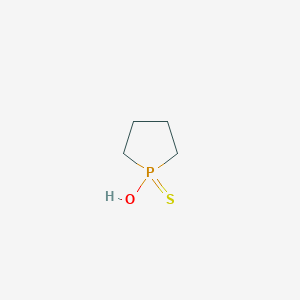
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
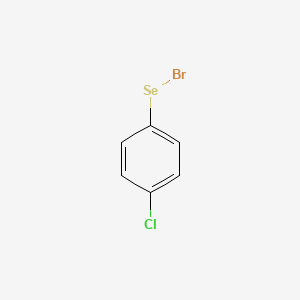
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)

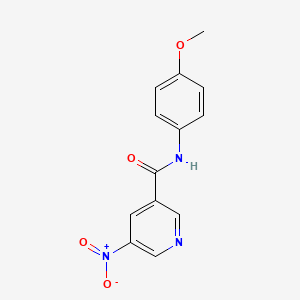
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)
